Fmoc-Orn(Ivdde)-OH
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Overview
Description
“Fmoc-Orn(Ivdde)-OH” is a compound used in peptide synthesis12. It is a derivative of the amino acid ornithine, with Fmoc (9-fluorenylmethoxycarbonyl) and Ivdde (1,1-dimethylethyl-dimethylsilyl) as protecting groups3.
Synthesis Analysis
The synthesis of “Fmoc-Orn(Ivdde)-OH” involves protecting the end amido of the amino acid using Ivdde as a protecting group3. This process is part of the Fmoc/tBu solid-phase synthesis, a method of choice for the synthesis of peptides in both research and industrial settings4.
Molecular Structure Analysis
The molecular structure of “Fmoc-Orn(Ivdde)-OH” can be represented by the SMILES string CC(C)(C)OC(=O)NCCCC@HOCC1c2ccccc2-c3ccccc13)C(O)=O
12. This indicates that it has a complex structure with multiple functional groups.
Chemical Reactions Analysis
“Fmoc-Orn(Ivdde)-OH” is used in Fmoc solid-phase peptide synthesis12. This reaction type involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields4.
Physical And Chemical Properties Analysis
“Fmoc-Orn(Ivdde)-OH” is a solid at room temperature12. It has a molecular weight of 454.5212. The compound should be stored at a temperature between 2-8°C12.Scientific Research Applications
“Fmoc-Orn(Ivdde)-OH” is a type of amino acid that is often used in peptide synthesis . Here’s a general overview of its application:
1. Specific Scientific Field “Fmoc-Orn(Ivdde)-OH” is primarily used in the field of biochemistry , specifically in peptide synthesis .
3. Detailed Description of the Methods of Application or Experimental Procedures The so-called Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of amino acids to drive the reaction to completion .
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Synthesis of Mono- and Bis-methylated Amino Acids A new methodology for the synthesis of side chain mono- or bis-methylated Fmoc-Dap, -Dab and -Orn amino acids was developed . This involves probing the reactivity of commercially available Fmoc amino acids .
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Green Chemistry in Peptide Synthesis The Fmoc/tBu solid-phase synthesis, which is the method of choice for the synthesis of peptides in both research and industrial settings, has been studied for its potential to be made greener . This involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
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Synthesis of Mono- and Bis-methylated Amino Acids A new methodology for the synthesis of side chain mono- or bis-methylated Fmoc-Dap, -Dab and -Orn amino acids was developed . This involves probing the reactivity of commercially available Fmoc amino acids .
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Fmoc-Orn(Boc)-2-chlorotrityl resin Fmoc-Orn(Boc)-2-chlorotrityl resin is a related compound used in peptide synthesis . It’s a type of resin that’s used as a solid support in solid-phase peptide synthesis .
Safety And Hazards
Specific safety and hazard information for “Fmoc-Orn(Ivdde)-OH” is not readily available. However, similar compounds are typically handled with personal protective equipment, including dust masks, eyeshields, and gloves12.
Future Directions
The future directions for “Fmoc-Orn(Ivdde)-OH” are likely to be influenced by advances in peptide synthesis techniques and the discovery of new peptides with therapeutic potential. As peptide drugs gain more attention, the demand for efficient and versatile peptide synthesis methods, including those using “Fmoc-Orn(Ivdde)-OH”, is expected to increase.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N2O6/c1-20(2)16-27(30-28(36)17-33(3,4)18-29(30)37)34-15-9-14-26(31(38)39)35-32(40)41-19-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,20,25-26,36H,9,14-19H2,1-4H3,(H,35,40)(H,38,39)/t26-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZWSEOHAQFMBS-SANMLTNESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Orn(Ivdde)-OH |
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